

# Applications of Fluorinated Tosylates in Medicinal Chemistry: Application Notes and Protocols

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## Compound of Interest

Compound Name: *1h,1h,7h-dodecafluoroheptyl p-toluenesulfonate*

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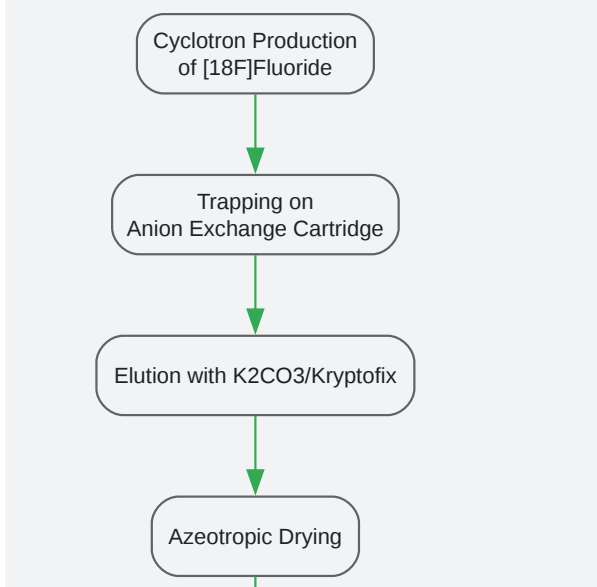
The strategic incorporation of fluorine into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[1][2][3] Fluorinated tosylates have emerged as versatile intermediates in medicinal chemistry, primarily serving as key precursors for the introduction of fluorine atoms into organic molecules. Their utility is most prominently demonstrated in the synthesis of  $^{18}\text{F}$ -labeled radiotracers for Positron Emission Tomography (PET) imaging, a critical tool in drug discovery and clinical diagnostics.[4][5] This document provides detailed application notes and protocols for the use of fluorinated tosylates in medicinal chemistry.

## Application in PET Tracer Synthesis: $^{18}\text{F}$ Fluoroethylation

One of the most widespread applications of fluorinated tosylates is in the preparation of  $^{18}\text{F}$ -labeled PET tracers. 2- $^{18}\text{F}$ Fluoroethyl tosylate ( $^{18}\text{F}$ FEtOTs) is a highly valuable and frequently used prosthetic group for the radiofluorination of molecules containing nucleophilic functional groups such as phenols, amines, and thiols. The tosylate group serves as an excellent leaving group, facilitating nucleophilic substitution by  $^{18}\text{F}$ fluoride.

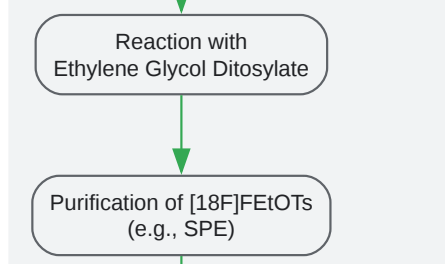
## Experimental Workflow: Synthesis of an $^{18}\text{F}$ -Labeled Tracer

### Step 1: [ $^{18}\text{F}$ ]Fluoride Production & Activation

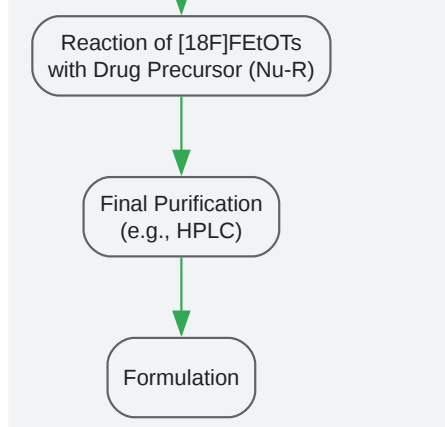


[ $^{18}\text{F}$ ]F-

### Step 2: Synthesis of [ $^{18}\text{F}$ ]FETOs



### Step 3: Radiolabeling of Precursor



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Caption: Workflow for the synthesis of an  $^{18}\text{F}$ -labeled PET tracer using  $^{18}\text{F}$ FEtOTs.

## Protocol: Automated Synthesis of 2- $^{18}\text{F}$ Fluoroethyl Tosylate ( $^{18}\text{F}$ FEtOTs)

This protocol is adapted from methodologies for automated synthesis modules.

Materials:

- $^{18}\text{F}$ Fluoride in  $^{18}\text{O}$ H<sub>2</sub>O
- Anion exchange cartridge (e.g., QMA)
- Elution solution: 0.5 mg K<sub>2</sub>CO<sub>3</sub> and 5.0 mg Kryptofix 2.2.2 in 0.5 mL acetonitrile/water (4:1)
- Anhydrous acetonitrile
- Ethylene-1,2-ditosylate (10 mg) in anhydrous acetonitrile (1 mL)
- C18 Sep-Pak cartridge
- Sterile water for injection
- Ethanol, USP

Procedure:

- $^{18}\text{F}$ Fluoride Trapping and Elution: Load the cyclotron-produced  $^{18}\text{F}$ fluoride onto a pre-conditioned anion exchange cartridge. Wash the cartridge with sterile water. Elute the  $^{18}\text{F}$ fluoride into the reaction vessel using the elution solution.
- Azeotropic Drying: Dry the  $^{18}\text{F}$ fluoride by heating the reaction vessel under a stream of nitrogen while adding anhydrous acetonitrile in portions (3 x 0.5 mL).
- Radiosynthesis: Add the solution of ethylene-1,2-ditosylate to the dried  $^{18}\text{F}$ fluoride. Heat the reaction vessel at 100-120°C for 5-10 minutes.

- Purification: After cooling, dilute the reaction mixture with water and pass it through a C18 Sep-Pak cartridge. Wash the cartridge with water to remove unreacted [18F]fluoride and polar impurities. Elute the [18F]FETOTs from the cartridge with acetonitrile.

Quantitative Data:

Parameter	Value	Reference
Radiochemical Yield (decay-corrected)	50-70%	[6]
Radiochemical Purity	>95%	[6]
Synthesis Time	20-30 min	[6]

## Application in the Synthesis of Fluorinated Building Blocks

Fluorinated tosylates are excellent precursors for the synthesis of various fluorinated building blocks that can be incorporated into larger drug molecules. The tosylate group can be displaced by a variety of nucleophiles to introduce other functionalities.

## Synthesis of Fluorinated Alkyl Azides from Fluorinated Tosylates

Fluorinated alkyl azides are valuable intermediates for the introduction of an azide group, which can then be used in "click chemistry" reactions, for example, to conjugate the fluorinated moiety to a larger molecule.

## Protocol: Synthesis of 2,2,2-Trifluoroethyl Azide from 2,2,2-Trifluoroethyl Tosylate

Materials:

- 2,2,2-Trifluoroethyl tosylate
- Sodium azide (NaN<sub>3</sub>)

- Hexamethylphosphoramide (HMPA)
- Diethyl ether
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,2,2-trifluoroethyl tosylate (1 equivalent) in HMPA.
- Add sodium azide (1.5 equivalents) to the solution.
- Heat the reaction mixture to 85°C and stir for 4.5 hours under an inert atmosphere.
- After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3 x).
- Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the product by distillation or column chromatography.

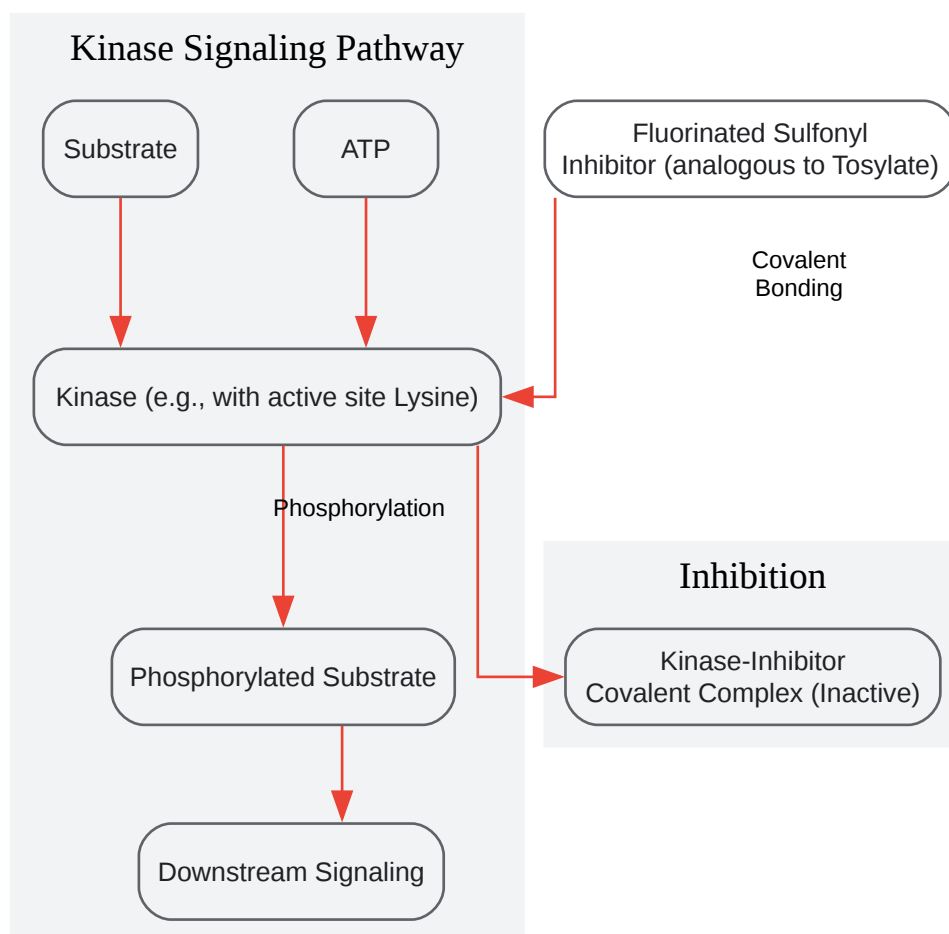
Quantitative Data:

Substrate	Product	Yield	Reference
2,2,2-Trifluoroethyl tosylate	2,2,2-Trifluoroethyl azide	75%	[7]
2,2,3,3,3-Pentafluoropropyl tosylate	2,2,3,3,3-Pentafluoropropyl azide	89%	[7]

## Fluorinated Tosylates in the Development of Covalent Inhibitors

While less common, the tosylate group itself, when part of a larger molecule, can potentially act as a reactive group for covalent bond formation with a biological target, although this is more speculative and less documented than its role as a leaving group. A more direct application is the use of sulfonyl fluorides, which are structurally related to tosylates, as warheads for covalent inhibitors that target serine, threonine, tyrosine, and lysine residues in proteins.[8]

### Conceptual Signaling Pathway: Covalent Inhibition of a Kinase



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Caption: Covalent inhibition of a kinase by a fluorinated sulfonyl compound.

# Synthesis of Non-Radioactive Fluorinated Tosylates

The synthesis of non-radioactive fluorinated tosylates is crucial for their use as reference standards and as reagents in medicinal chemistry.

## Protocol: Synthesis of 2-Fluoroethyl Tosylate

This protocol describes the synthesis of the "cold" (non-radioactive) version of  $[^{18}\text{F}]\text{FETOTs}$ .

### Materials:

- Sodium fluoride (NaF)
- Milli-Q water
- QMA cartridge (carbonate form)
- Potassium carbonate ( $\text{K}_2\text{CO}_3$ )
- Kryptofix 2.2.2
- Acetonitrile (MeCN)
- Ethylene-1,2-ditosylate

### Procedure:

- Prepare a solution of NaF (1 mg, 23.8  $\mu\text{mol}$ ) in Milli-Q water (1 mL) and load it onto a QMA cartridge.
- Elute the trapped fluoride anions with a solution of  $\text{K}_2\text{CO}_3$  (2 mg, 14.5  $\mu\text{mol}$ ) and Kryptofix 2.2.2 (11 mg, 29  $\mu\text{mol}$ ) in a mixture of Milli-Q water (200  $\mu\text{L}$ ) and MeCN (800  $\mu\text{L}$ ).
- Perform azeotropic distillation at 100°C under a nitrogen atmosphere with sequential additions of MeCN (3 x 1 mL).
- To the dried complex, add a solution of ethylene-1,2-ditosylate (7.4 mg, 21.6  $\mu\text{mol}$ ) in anhydrous MeCN (1 mL).

- Heat the reaction mixture at 85°C for 10 minutes.
- After cooling, the reaction mixture containing 2-fluoroethyl tosylate can be used directly or purified by HPLC.

#### Quantitative Data:

Parameter	Value	Reference
Reaction Time	10 min	
Reaction Temperature	85 °C	
Precursor:Base Molar Ratio	1.5	
Radiochemical Yield (for 18F version)	Optimized to >80%	

By leveraging the unique properties of the tosylate leaving group and the fluorine atom, medicinal chemists can access a wide range of fluorinated molecules with potential therapeutic and diagnostic applications. The protocols and data presented here provide a foundation for the effective utilization of fluorinated tosylates in drug discovery and development.

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